molecular formula C18H17N5O5S B6074823 phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate

phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate

Cat. No. B6074823
M. Wt: 415.4 g/mol
InChI Key: RTEDLJCRYGXRMG-UHFFFAOYSA-N
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Description

Phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate, also known as PES, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PES is a sulfonamide-based compound that has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate is not fully understood. However, it is believed that phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate exerts its effects by inhibiting certain enzymes and proteins in the body. phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a role in various physiological processes. phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has also been shown to inhibit the activity of matrix metalloproteinases, a group of enzymes that are involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. In vivo studies have shown that phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has several advantages and limitations for lab experiments. One of the main advantages of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate is its low toxicity, which makes it a safe compound to use in lab experiments. phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate is also relatively easy to synthesize and has good stability. However, one of the limitations of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate is its low solubility in water, which can make it difficult to use in certain experiments. phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate. One area of research is the development of new synthesis methods for phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate, which could help to identify new therapeutic targets for the treatment of various diseases. Additionally, further studies are needed to investigate the potential applications of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate in agriculture and environmental science.

Synthesis Methods

The synthesis of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate involves the reaction of 4-ethoxy-6-phenyl-1,3,5-triazine-2-amine and sulfamic acid under appropriate conditions. The reaction results in the formation of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate, which is a white crystalline solid. The synthesis of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has been carried out using different methods, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.

Scientific Research Applications

Phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has been widely studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has been shown to have herbicidal and fungicidal properties, making it a potential alternative to conventional pesticides. In environmental science, phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has been studied for its potential use in wastewater treatment and as a corrosion inhibitor.

properties

IUPAC Name

phenyl N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5S/c1-2-27-18-20-15(13-9-5-3-6-10-13)19-16(22-18)21-17(24)23-29(25,26)28-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEDLJCRYGXRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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